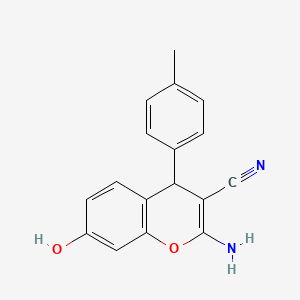
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile typically involves a one-pot, three-component reaction. This method is favored for its simplicity and efficiency. The reaction involves the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative in the presence of a catalyst. Common catalysts used include ammonium acetate and various metal-based catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted solvent-free conditions has been explored to enhance the reaction efficiency and yield. This method not only reduces the reaction time but also minimizes the use of harmful solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced chromene derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild to moderate conditions to ensure high yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antioxidant and antimicrobial agent.
Medicine: Preliminary studies suggest its potential use in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways and inhibiting the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives: These compounds share a similar chromene backbone and exhibit comparable biological activities.
Propargyl 4-aryl-4H-pyran-3-carboxyles: These compounds are synthesized via similar one-pot, three-component reactions and have similar applications in chemistry and biology.
Uniqueness
What sets 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O2/c1-10-2-4-11(5-3-10)16-13-7-6-12(20)8-15(13)21-17(19)14(16)9-18/h2-8,16,20H,19H2,1H3 |
InChI Key |
DQOFBYHXPUTJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















